Methyl 3-(2,4-dichlorophenyl)-2-hydroxypropanoate
Description
Its molecular formula is reported as C₁₀H₁₀Cl₂O₃ (molecular weight ~250.1 g/mol) with a purity of ≥97% . The compound is structurally characterized by a hydroxyl group at the C2 position and a methyl ester at the terminal carboxyl group. It is synthesized via esterification or acetylation routes, as inferred from similar compounds in the evidence (e.g., acetylation of hydroxy precursors) .
Properties
IUPAC Name |
methyl 3-(2,4-dichlorophenyl)-2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9,13H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJHSJMHVNYIDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4-dichlorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2,4-dichlorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Reaction Scheme:
Starting Material: 3-(2,4-dichlorophenyl)-2-hydroxypropanoic acid
Reagent: Methanol
Catalyst: Sulfuric acid
Conditions: Reflux
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-dichlorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-(2,4-dichlorophenyl)-2-oxopropanoic acid.
Reduction: 3-(2,4-dichlorophenyl)-2-hydroxypropanol.
Substitution: 3-(2,4-diaminophenyl)-2-hydroxypropanoate (if amine is the nucleophile).
Scientific Research Applications
Chemistry
Methyl 3-(2,4-dichlorophenyl)-2-hydroxypropanoate serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:
- Oxidation : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
- Reduction : The ester group can be reduced to an alcohol.
- Substitution : The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
These reactions allow for the development of new compounds with varied properties.
Biology
In biological studies, this compound has shown potential in:
- Enzyme Inhibition : Research indicates that it can inhibit specific enzymes, making it a candidate for therapeutic applications.
- Antiproliferative Activity : In vitro assays have demonstrated its ability to reduce cell viability in cancer cell lines, suggesting potential use in cancer treatment strategies.
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antiproliferative, Enzyme Inhibition | Modulation of enzyme activity |
| Benzopsoralens | Antiproliferative | Inhibition of topoisomerase II |
| Hydroxamic Acids | HDAC Inhibition | Binding to histone deacetylases |
This table illustrates how this compound aligns with other compounds exhibiting similar biological activities.
Case Studies
-
Study on Enzyme Interaction :
- A study exploring the compound's interaction with specific enzymes demonstrated significant inhibition rates, indicating its potential as a therapeutic agent for conditions requiring enzyme modulation.
-
Antiproliferative Activity :
- In vitro assays showed that the compound reduced cell viability in various cancer cell lines (e.g., breast and colon cancer), supporting its potential use in cancer treatment strategies.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for applications in:
- Pharmaceuticals : As a precursor for drug synthesis.
- Agricultural Chemicals : Potential development of herbicides or insecticides due to its biological activity.
Mechanism of Action
The mechanism of action of Methyl 3-(2,4-dichlorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of enzymes that process ester bonds. The hydroxy group can form hydrogen bonds with active site residues, while the dichlorophenyl group provides hydrophobic interactions, enhancing binding affinity.
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to four key analogs (Table 1):
Key Observations :
Replacement of the hydroxyl group with chlorine (as in Methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate) eliminates hydrogen-bonding capacity, reducing solubility in polar solvents .
Steric Effects: The dimethyl groups in Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate introduce significant steric hindrance, likely slowing enzymatic or chemical reactions compared to the unbranched target compound .
Synthetic Pathways: Acetylation of hydroxy precursors (e.g., using acetic anhydride and dimethylaminopyridine) is a common method for synthesizing such esters, as seen in analogs .
Physicochemical and Application Differences
- Lipophilicity: The 2,4-dichlorophenyl group increases logP values compared to mono-chlorinated analogs, favoring applications in agrochemicals (e.g., fungicides like bromuconazole in ) .
- Reactivity: The hydroxyl group in the target compound enables ester hydrolysis or derivatization (e.g., acetylation), whereas chlorine-substituted analogs (e.g., Methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate) are more inert .
- Thermal Stability: Dimethyl-substituted analogs (e.g., Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate) may exhibit higher thermal stability due to reduced conformational flexibility .
Discrepancies and Limitations
- Molecular Formula Ambiguity: reports the target compound’s formula as C₁₀H₁₀Cl₂O₃, but substitution logic (replacing H with Cl in Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate) suggests C₁₀H₉Cl₂O₃ as more plausible. This discrepancy requires experimental validation .
Biological Activity
Methyl 3-(2,4-dichlorophenyl)-2-hydroxypropanoate is a compound of significant interest in medicinal chemistry due to its biological properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 249.09 g/mol. The compound features a hydroxyl group (-OH) and a methyl ester group, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the 2,4-dichlorophenyl group enhances its binding affinity, which can lead to modulation of enzymatic activity or receptor signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in certain cancer types.
- Receptor Interaction : Its structural features allow it to interact with receptors that are crucial in inflammation and cancer progression.
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that this compound can inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways.
In Vitro Studies
A series of in vitro experiments have been conducted to assess the compound's biological activity:
These results suggest that this compound may be a promising candidate for further development as an anticancer agent.
Case Studies
- Study on Breast Cancer : A study published in Cancer Research highlighted the compound's ability to inhibit tumor growth in xenograft models by targeting STAT3 signaling pathways, which are often constitutively activated in tumors .
- Inflammation Model : In a model of acute inflammation, this compound demonstrated anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha .
Potential Applications
Given its biological activity, this compound holds potential for various applications:
- Anticancer Therapy : Due to its antiproliferative effects on cancer cells.
- Anti-inflammatory Agent : Potential use in treating inflammatory diseases.
- Lead Compound for Drug Development : Its unique structure makes it a candidate for modifications aimed at enhancing efficacy and reducing toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
